molecular formula C23H32O4 B10779386 17-Acetoxyprogesterone

17-Acetoxyprogesterone

Cat. No.: B10779386
M. Wt: 372.5 g/mol
InChI Key: VTHUYJIXSMGYOQ-RCTKEMKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Acetoxyprogesterone is a synthetic derivative of progesterone, a naturally occurring steroid hormone. It is known for its role in various biological processes, including the regulation of the menstrual cycle and maintenance of pregnancy. This compound is also used in the synthesis of other steroid hormones and has significant applications in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxyprogesterone typically involves the acetylation of 17-hydroxyprogesterone. The process begins with the hydroxylation of progesterone to produce 17-hydroxyprogesterone, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 17-Acetoxyprogesterone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 17-oxoprogesterone.

    Reduction: Reduction reactions can convert it back to 17-hydroxyprogesterone.

    Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 17-oxoprogesterone

    Reduction: 17-hydroxyprogesterone

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

17-Acetoxyprogesterone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroid hormones.

    Biology: It is studied for its role in cellular processes and hormone regulation.

    Medicine: It is used in hormone replacement therapy and in the treatment of conditions such as endometriosis and certain cancers.

    Industry: It is used in the production of contraceptives and other pharmaceutical products.

Mechanism of Action

17-Acetoxyprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound influences various molecular pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

  • Medroxyprogesterone acetate
  • Chlormadinone acetate
  • Dydrogesterone

Comparison:

  • Medroxyprogesterone acetate: Similar in structure but has additional methyl groups, leading to different pharmacokinetic properties.
  • Chlormadinone acetate: Contains a chlorine atom, which alters its binding affinity and biological activity.
  • Dydrogesterone: A retroprogesterone with a different configuration, resulting in unique biological effects.

Uniqueness: 17-Acetoxyprogesterone is unique due to its specific acetoxy group at the 17th position, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of other steroid hormones and a useful compound in various research applications.

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19-,20-,21-,22-,23+/m0/s1

InChI Key

VTHUYJIXSMGYOQ-RCTKEMKKSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.